5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one
Description
5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative characterized by a bicyclic framework with three fluorine substituents at positions 5, 6, and 7 of the aromatic ring. This compound belongs to a class of molecules widely studied for their pharmacological and material science applications, including anti-inflammatory, antimicrobial, and optoelectronic properties . The fluorine atoms enhance its electron-withdrawing properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
5,6,7-trifluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c10-5-3-4-1-2-6(13)7(4)9(12)8(5)11/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAZZRGVQRLEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=C(C=C21)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the fluorination of 2,3-dihydro-1H-inden-1-one derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanone derivatives.
Scientific Research Applications
Anticancer Therapeutics
One of the most promising applications of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one is its role in the development of novel anticancer agents. Research has indicated that derivatives of this compound can act as potent antagonists for androgen receptors, which are crucial in the treatment of prostate cancer. For instance, a study highlighted the synthesis of a compound derived from this compound that demonstrated significant efficacy against castration-resistant prostate cancer (CRPC) by selectively inhibiting androgen receptor-mediated transcription and growth in both androgen-dependent and enzalutamide-resistant cell lines .
Neurodegenerative Disease Treatment
Another notable application is its use as a potential therapeutic agent for neurodegenerative diseases such as multiple sclerosis. Compounds related to this compound have been identified as modulators of retinoic acid-related orphan nuclear receptors (RORs), which play a role in neuroinflammation and neuroprotection. The ability to act as antagonists or inverse agonists at these receptors suggests that these compounds could be developed into treatments for conditions characterized by excessive inflammation or degeneration .
Structure-Activity Relationship Studies
The unique trifluoromethyl group present in this compound enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. This structural modification is critical for improving the pharmacokinetic properties of drug candidates derived from this compound. Studies have shown that the introduction of fluorine atoms can significantly alter the biological activity and binding affinity of compounds to their target receptors .
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored due to its potential to impart unique properties such as increased thermal stability and chemical resistance. Research indicates that fluorinated compounds can enhance the performance characteristics of polymers used in coatings and membranes .
Organic Electronics
In organic electronics, compounds like this compound are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties conferred by fluorination can lead to improved charge transport and device efficiency .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The compound may inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Fluorinated Indanone Derivatives
Fluorine substitution patterns significantly alter electronic and steric properties. Key analogues include:
Key Observations :
Anti-Inflammatory and Antimicrobial Potential
- Anti-inflammatory Activity : (E)-6-hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) demonstrated potent anti-inflammatory effects in macrophages, suggesting that fluorinated derivatives like 5,6,7-trifluoro could exhibit enhanced activity due to improved metabolic stability .
- Antimicrobial Activity : (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one showed strong activity against Gram-negative bacteria (E. coli, P. vulgaris) and fungi (C. albicans) . The trifluoro variant’s electronegativity may increase membrane permeability, amplifying antimicrobial effects.
Allelopathic and Enzyme Inhibition
- Allelopathic Activity : 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (IC₅₀: 0.16 mM for root growth inhibition) highlights the role of hydrophobic substituents in bioactivity . The trifluoro derivative’s lipophilicity may further enhance such effects.
- Acetylcholinesterase (AChE) Inhibition : 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one derivatives (e.g., donepezil analogues) are established AChE inhibitors . Fluorination at positions 5,6,7 could improve binding affinity to enzyme active sites.
Biological Activity
5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a trifluoromethyl group. This structural feature is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
These results suggest that the compound may serve as a lead for developing new antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines. For example:
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 10 μM |
| HeLa (Cervical Cancer) | 15 μM |
These findings highlight the potential of this compound as a therapeutic candidate in oncology .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in cancer cells leading to apoptosis.
- Interaction with Cellular Receptors : The trifluoromethyl group enhances binding affinity to specific molecular targets.
Further studies are needed to elucidate these mechanisms and confirm their relevance in vivo .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Antibacterial Activity : A recent study assessed the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with sub-MIC concentrations.
- Evaluation of Anticancer Effects : Another study focused on its impact on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability alongside increased apoptosis markers.
Q & A
Q. What are the recommended synthetic routes for 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?
Methodological Answer:
- Palladium-Catalyzed Cascade Reactions : A robust approach involves palladium-catalyzed hydration-olefin insertion cascades. This method enables diastereoselective synthesis of dihydroindenones under mild conditions. Optimize by adjusting ligand choice (e.g., phosphine ligands), solvent polarity, and temperature to enhance yield and selectivity. Internal nucleophiles (e.g., hydroxyl or amine groups) facilitate nucleopalladation, critical for initiating the cascade .
- Fluorination Strategies : Introduce fluorine substituents via electrophilic fluorination or cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorinated precursors. Monitor reaction progress via TLC or GC-MS to avoid over-fluorination.
Q. How can this compound be purified and characterized?
Methodological Answer:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product. For fluorinated compounds, ensure inert atmospheres to prevent decomposition.
- Characterization :
- NMR : Analyze and NMR spectra to confirm substitution patterns and fluorine positions. Compare coupling constants to distinguish ortho, meta, or para fluorines.
- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). Fluorine atoms exhibit strong anomalous scattering, aiding in precise localization .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while GC-MS detects trace impurities.
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Systematic Analysis :
- Purity Checks : Use HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities. Fluorinated compounds may require reverse-phase C18 columns with acetonitrile/water mobile phases.
- Dynamic NMR : Resolve conformational isomerism by variable-temperature NMR to detect slow-exchange processes.
- Crystallographic Validation : Compare X-ray structures across batches to confirm stereochemical consistency .
Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Studies : Use Gaussian or ORCA packages to calculate HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and Fukui indices. Fluorine substituents increase electron-withdrawing effects, altering reactivity at the carbonyl group .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Fluorine atoms often enhance binding via hydrophobic or halogen-bonding interactions. Compare docking scores with experimental IC values for validation .
Q. What strategies achieve diastereoselective synthesis of fluorinated dihydroindenones?
Methodological Answer:
- Chiral Ligands : Employ palladium catalysts with chiral phosphine ligands (e.g., BINAP) to induce asymmetry during alkyne hydration or Michael addition steps.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring cis-diastereomers. Monitor diastereomeric ratios (dr) via NMR integration .
Q. What challenges arise in X-ray crystallography of heavily fluorinated indenones, and how are they resolved?
Methodological Answer:
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) to enhance scattering from fluorine atoms. Collect high-resolution data (θ > 25°) to mitigate absorption errors.
- Refinement : In SHELXL, assign anisotropic displacement parameters to fluorine atoms. Restrain C-F bond lengths to 1.35–1.40 Å during refinement. Validate using R-factor convergence (< 0.05) and residual electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
